molecular formula C20H17IN2O2S B2849490 N-(2-iodophenyl)-N'-tosylbenzimidamide CAS No. 301194-95-6

N-(2-iodophenyl)-N'-tosylbenzimidamide

Cat. No.: B2849490
CAS No.: 301194-95-6
M. Wt: 476.33
InChI Key: PADRIXPJOFTJRU-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-N’-tosylbenzimidamide is an organic compound that features both an iodophenyl group and a tosyl group attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-N’-tosylbenzimidamide typically involves the reaction of 2-iodoaniline with tosyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tosylated aniline, which then reacts with benzimidamide to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for N-(2-iodophenyl)-N’-tosylbenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-N’-tosylbenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-iodophenyl)-N’-tosylbenzimidamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodophenyl)acetamide
  • N-(2-iodophenyl)benzamide
  • N-(2-iodophenyl)-N’-methylbenzimidamide

Uniqueness

N-(2-iodophenyl)-N’-tosylbenzimidamide is unique due to the presence of both the iodophenyl and tosyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Properties

IUPAC Name

N-(2-iodophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IN2O2S/c1-15-11-13-17(14-12-15)26(24,25)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADRIXPJOFTJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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